

exploratory studies on GDP-fucose transporter proteins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **GDP-fucose**

Cat. No.: **B8807643**

[Get Quote](#)

An In-depth Technical Guide to Exploratory Studies on **GDP-Fucose** Transporter Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fucosylation is a critical post-translational modification of proteins and lipids, playing a pivotal role in a myriad of biological processes, including cell-cell adhesion, signaling, and immune responses. The addition of fucose to glycan structures is catalyzed by fucosyltransferases within the lumen of the Golgi apparatus and the Endoplasmic Reticulum (ER). A crucial, rate-limiting step in this process is the transport of the nucleotide sugar donor, GDP-L-fucose, from its site of synthesis in the cytoplasm into the Golgi lumen. This transport is primarily mediated by the **GDP-fucose** transporter (GFT), a multi-pass transmembrane protein encoded by the SLC35C1 gene.

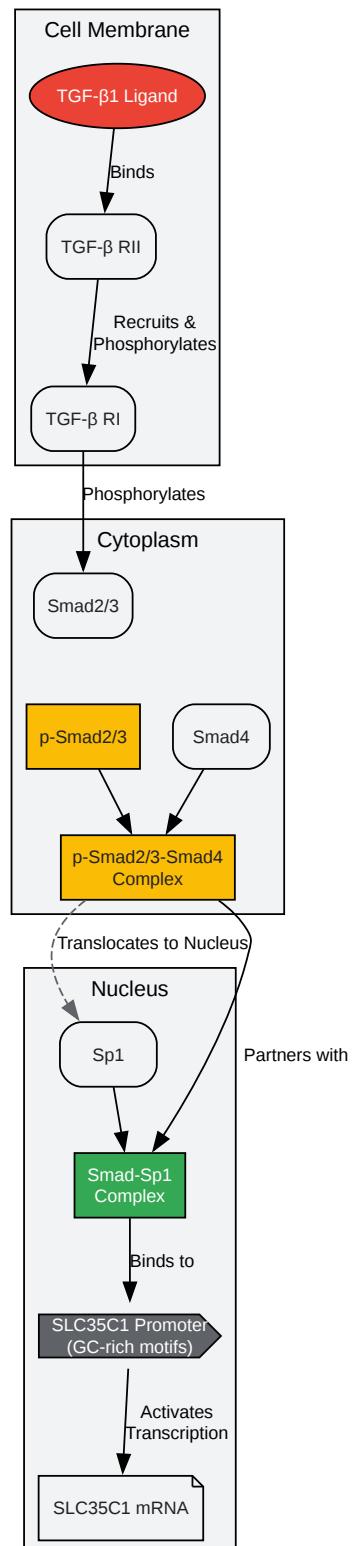
Defects in SLC35C1 function lead to Congenital Disorder of Glycosylation Type IIc (CDG-IIc), also known as Leukocyte Adhesion Deficiency Type II (LAD II), a severe multisystem disorder. [1][2][3] Conversely, the upregulation of the **GDP-fucose** transporter has been implicated in the progression of certain cancers, such as hepatocellular carcinoma and lung adenocarcinoma, by promoting aberrant fucosylation of cell surface proteins, thus making it an attractive target for therapeutic intervention.[4][5][6][7]

This technical guide provides a comprehensive overview of the core aspects of **GDP-fucose** transporter proteins, with a focus on their function, regulation, and the experimental

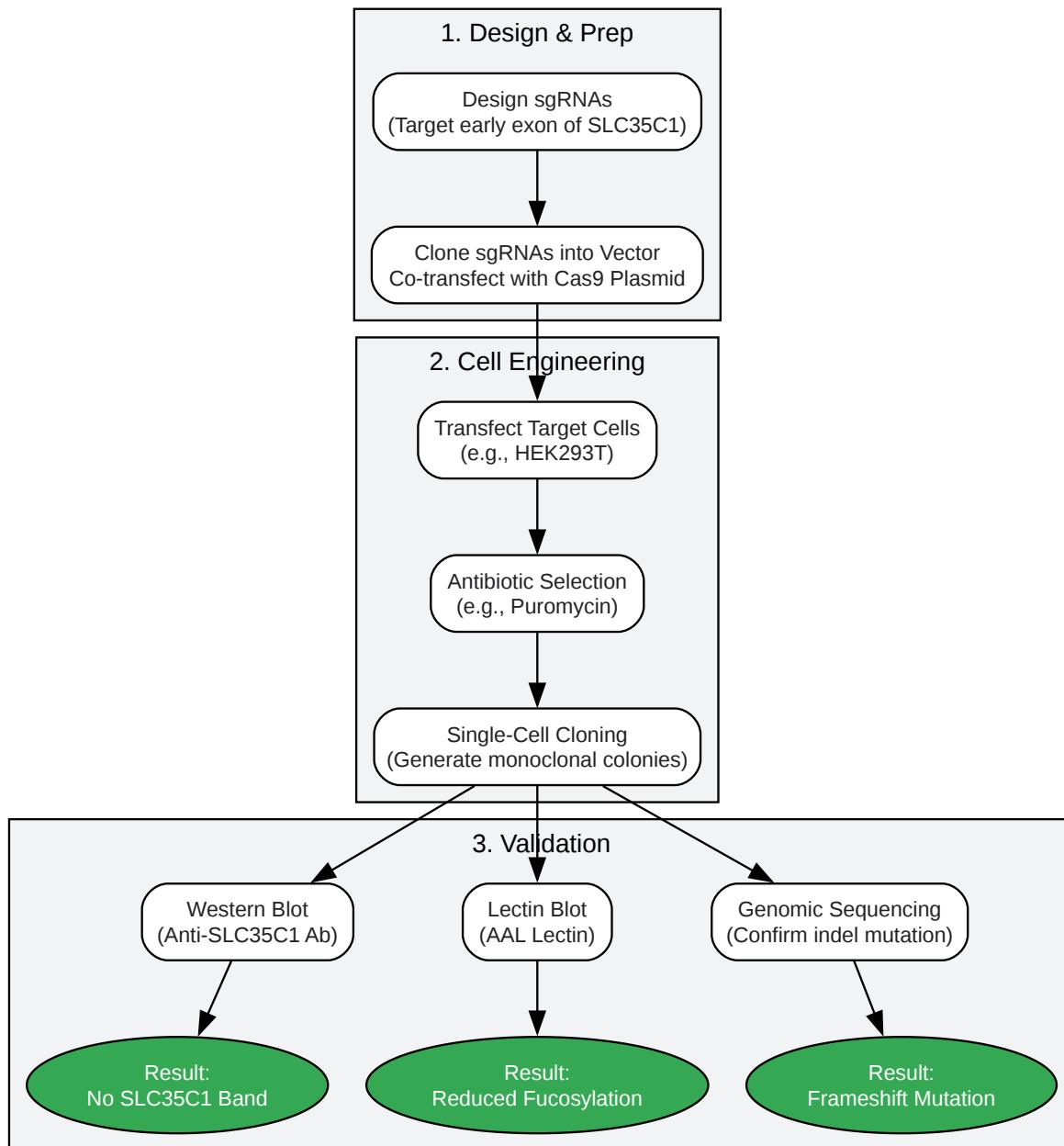
methodologies essential for their study. It is intended to serve as a foundational resource for researchers investigating fucosylation pathways and for professionals in drug development targeting glycosylation processes.

Structure and Function

The human **GDP-fucose** transporter, SLC35C1, is a highly hydrophobic protein comprising 364 amino acids that forms multiple transmembrane domains.^[1] It is localized to the Golgi membrane and functions as a specific antiporter, mediating the transport of **GDP-fucose** from the cytosol into the Golgi lumen in exchange for guanosine monophosphate (GMP).^{[8][9][10]} While the C-terminal tail of the protein is not essential for its localization to the Golgi, it is critical for its transport activity.^[11]


Quantitative Data

The study of transporter kinetics is fundamental to understanding its efficiency and mechanism. While comprehensive quantitative data is sparse, key parameters have been identified.


Parameter	Value	Organism/System	Notes
Km for GDP- β -L-fucose	4 μ M	Human (from UniProt)	Michaelis constant, indicating the substrate concentration at which the transport rate is half of Vmax. [9]
Intracellular GDP-fucose (WT cells)	\sim 0.02 mM	Human (HEK293T)	Baseline concentration in non-supplemented wild-type cells. [1]
Intracellular GDP-fucose (SLC35C1 KO)	\sim 0.2 mM	Human (HEK293T)	Concentration in knockout cells after supplementation with 5 mM fucose, demonstrating the salvage pathway's capacity. [1]
Global Fucosylation (SLC35C1 KO vs WT)	\sim 6% of WT levels	Human	Remaining fucosylation in knockout cells is detectable but significantly reduced. [12]

Signaling Pathways and Regulation

The fucosylation machinery is tightly regulated. **GDP-fucose** is synthesized in the cytoplasm via two primary pathways: the de novo pathway, which converts GDP-mannose to **GDP-fucose** and accounts for over 90% of the total pool, and the salvage pathway, which utilizes free fucose.[\[1\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) The transporter SLC35C1 then delivers **GDP-fucose** to the Golgi. Interestingly, evidence suggests that in the absence of SLC35C1, the salvage pathway can still contribute to fucosylation, hinting at an alternative, yet-to-be-fully-elucidated transport mechanism.[\[2\]](#)[\[16\]](#)

TGF- β Signaling Pathway Regulating SLC35C1 Expression

Workflow for SLC35C1 Knockout and Validation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sp1 and Smad transcription factors co-operate to mediate TGF- β -dependent activation of amyloid- β precursor protein gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Glycomic Analysis of Trans-Golgi Network Vesicles in Plants | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inactivation of GDP-fucose transporter gene (Slc35c1) in CHO cells by ZFNs, TALENs and CRISPR-Cas9 for production of fucose-free antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Reactome | SLC35C1 transport GDP-Fuc from cytosol to Golgi lumen [reactome.org]
- 11. Identification of functional elements of the GDP-fucose transporter SLC35C1 using a novel Chinese hamster ovary mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 14. Golgi Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Common Assays in Mammalian Golgi Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [exploratory studies on GDP-fucose transporter proteins]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8807643#exploratory-studies-on-gdp-fucose-transporter-proteins\]](https://www.benchchem.com/product/b8807643#exploratory-studies-on-gdp-fucose-transporter-proteins)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com